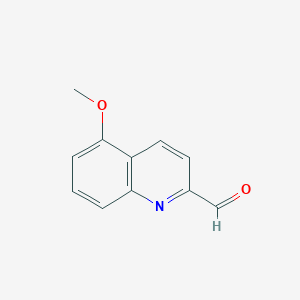
5-Methoxy-2-quinolinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-quinolinecarboxaldehyde: is a chemical compound with the molecular formula C11H9NO2 . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-quinolinecarboxaldehyde typically involves the methoxylation of quinolinecarboxaldehyde derivatives. One common method includes the use of methoxy-substituted aniline as a starting material, which undergoes cyclization and subsequent formylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-quinolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinolinecarboxylic acids.
Reduction: Quinolinecarbinols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2-quinolinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of fluorescent sensors for detecting metal ions in aqueous solutions .
Biology and Medicine: The compound has shown potential as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. Studies have demonstrated its ability to decrease global H3K27me3 levels in cells and exhibit anti-viability activities against tumor cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-quinolinecarboxaldehyde as an EZH2 inhibitor involves the binding to the active site of the enzyme, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde
- 5-Methoxyquinoline derivatives
Comparison: 5-Methoxy-2-quinolinecarboxaldehyde is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to other quinolinecarboxaldehyde derivatives, it has shown promising activity as an EZH2 inhibitor, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)6-5-8(7-13)12-10/h2-7H,1H3 |
InChI Key |
XOFUWTYISOTGCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


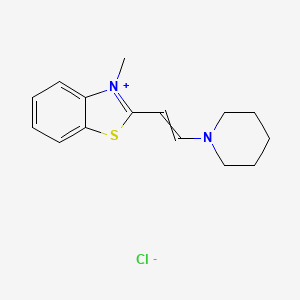
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
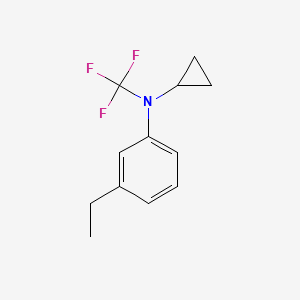
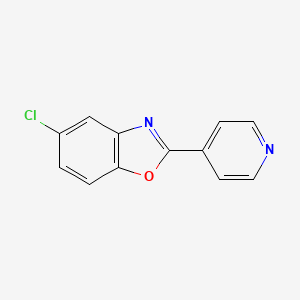
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

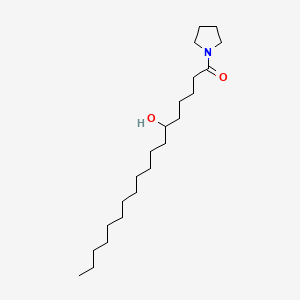
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
